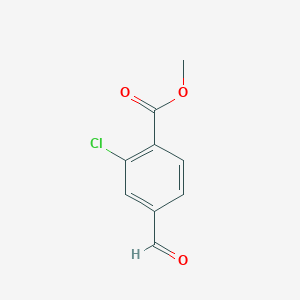

Methyl 2-chloro-4-formylbenzoate

Descripción general

Descripción

“Methyl 2-chloro-4-formylbenzoate” is a chemical compound with the molecular formula C9H7ClO3 . It is used in research and has a molecular weight of 198.60 .

Synthesis Analysis

“Methyl 2-chloro-4-formylbenzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-4-formylbenzoate” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . It contains total 20 bond(s); 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 aldehyde(s) (aromatic) .Chemical Reactions Analysis

“Methyl 2-chloro-4-formylbenzoate” is known as a significant structure and an excellent precursor for the search of new bioactive molecules . It is an essential starting material for the synthesis of many organic compounds via multisteps reactions such as Ugi-reaction .Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-formylbenzoate” is a solid substance . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the current data.Aplicaciones Científicas De Investigación

Antiviral Agents

Lastly, Methyl 2-chloro-4-formylbenzoate is used to create antiviral agents. It helps in formulating drugs that can prevent the replication of viruses, thereby aiding in the treatment and management of various viral infections.

Each of these applications demonstrates the versatility of Methyl 2-chloro-4-formylbenzoate as a precursor in pharmaceutical research, highlighting its importance in the synthesis of a wide range of bioactive molecules with therapeutic potential .

Safety and Hazards

“Methyl 2-chloro-4-formylbenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Direcciones Futuras

“Methyl 2-chloro-4-formylbenzoate” is a significant compound in the field of organic synthesis due to its versatility as a substrate and its role as a precursor for the preparation of compounds with pharmaceutical applications . Future research may focus on exploring its potential applications in the development of new bioactive molecules.

Propiedades

IUPAC Name |

methyl 2-chloro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMVVAXABVYJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-formylbenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)

![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)

![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)

![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)

![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)

![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)